molecular formula C11H20O3 B15316018 Ethyl 3,3-dipropyloxirane-2-carboxylate

Ethyl 3,3-dipropyloxirane-2-carboxylate

Cat. No.: B15316018
M. Wt: 200.27 g/mol
InChI Key: ZNRUBMRNGIWAMB-UHFFFAOYSA-N
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Description

Ethyl 3,3-dipropyloxirane-2-carboxylate is an organic compound belonging to the class of epoxides and esters. It is characterized by its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

  • Ring-Opening Reactions: this compound can be synthesized through the ring-opening of an epoxide using nucleophiles such as alcohols or amines under acidic or basic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to optimize production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the epoxide ring to a diol.

  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Diols.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

Ethyl 3,3-dipropyloxirane-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological processes involving epoxide metabolism and detoxification.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,3-dipropyloxirane-2-carboxylate exerts its effects involves its reactivity as an epoxide and ester. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The carboxylate ester group can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Ethyl glycidate

  • Ethyl vinyl ether

  • Propylene oxide

  • Butyl glycidyl ether

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 3,3-dipropyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-4-7-11(8-5-2)9(14-11)10(12)13-6-3/h9H,4-8H2,1-3H3

InChI Key

ZNRUBMRNGIWAMB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C(=O)OCC)CCC

Origin of Product

United States

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